Home > Products > Screening Compounds P55358 > Furopyridine derivative 1
Furopyridine derivative 1 -

Furopyridine derivative 1

Catalog Number: EVT-10965238
CAS Number:
Molecular Formula: C28H22Cl2N4O5
Molecular Weight: 565.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Furopyridine derivative 1 is a member of a class of chemical compounds that incorporate both furan and pyridine moieties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Furopyridine derivatives exhibit various biological activities, making them significant in the search for novel drugs.

Source

The synthesis and evaluation of furopyridine derivatives, including derivative 1, have been documented in multiple studies. Notably, research has focused on the structural modifications of these compounds to enhance their biological efficacy against various diseases, including cancer and bacterial infections .

Classification

Furopyridine derivative 1 can be classified as a heterocyclic compound due to the presence of nitrogen in its pyridine ring and oxygen in its furan ring. These compounds are often categorized based on their structural features and biological activities, which include anticancer, antibacterial, and antifungal properties.

Synthesis Analysis

Methods

The synthesis of furopyridine derivative 1 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as furan derivatives and pyridine derivatives.
  2. Reflux Conditions: Many synthetic routes utilize refluxing in solvents like acetonitrile or dimethylformamide, often in the presence of bases such as potassium carbonate to facilitate reactions .
  3. Functionalization: Subsequent steps may involve functionalizing the core structure through various reactions, including alkylation or acylation, to introduce additional functional groups that enhance biological activity.

Technical Details

For instance, one method described in the literature involves treating furan derivatives with pyridine derivatives under reflux conditions to yield the desired furopyridine structure. The reaction conditions are optimized for yield and purity, often monitored using techniques such as thin-layer chromatography.

Molecular Structure Analysis

Structure

Furopyridine derivative 1 features a fused ring system comprising a furan ring attached to a pyridine ring. The molecular structure can be represented as follows:

  • Furan Ring: A five-membered aromatic ring containing one oxygen atom.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

Data

The molecular formula for furopyridine derivative 1 is typically represented as CnHmNoOpC_nH_mN_oO_p, where specific values for nn, mm, oo, and pp depend on the substituents present on the rings. Spectroscopic data such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm the structure, revealing characteristic peaks associated with functional groups within the compound .

Chemical Reactions Analysis

Reactions

Furopyridine derivative 1 participates in various chemical reactions that can modify its structure or introduce new functionalities:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions with electrophiles.
  • Cyclization Reactions: Derivative 1 can also serve as a precursor for further cyclization reactions to form more complex heterocyclic systems.

Technical Details

For example, when treated with electrophiles like chloroacetyl chloride or other acylating agents, furopyridine derivative 1 can yield substituted derivatives with enhanced biological properties .

Mechanism of Action

Process

The mechanism of action for furopyridine derivative 1 often involves interaction with specific biological targets such as enzymes or receptors:

  • Enzyme Inhibition: Many studies have shown that these compounds can inhibit key enzymes involved in cancer progression or bacterial metabolism.
  • Binding Interactions: The binding affinity is influenced by the presence of functional groups that engage in hydrogen bonding or π-stacking interactions with target proteins.

Data

For instance, docking studies have indicated that the carbonyl group within the pyridinone moiety plays a crucial role in binding to target proteins like METAP2 and EGFR, which are implicated in cancer cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

Furopyridine derivative 1 is typically characterized by:

  • State: It may exist as a solid or liquid depending on its specific structure and substituents.
  • Melting/Boiling Points: These properties vary significantly based on molecular weight and functional groups.

Chemical Properties

The chemical properties include:

  • Solubility: Solubility in polar solvents is common due to the presence of nitrogen and oxygen atoms.
  • Reactivity: The compound's reactivity is influenced by its ability to participate in electrophilic aromatic substitution or nucleophilic addition reactions .
Applications

Scientific Uses

Furopyridine derivative 1 has several notable applications:

  • Medicinal Chemistry: It serves as a scaffold for designing new anticancer agents and antibiotics.
  • Biological Research: These compounds are used in studies aimed at understanding enzyme mechanisms and cellular pathways related to disease progression.
  • Material Science: Some derivatives are explored for their potential use in organic electronics due to their unique electronic properties .
Introduction to Furopyridine-Based Pharmacophores

Structural Classification and Isomeric Diversity in Medicinal Chemistry

Furopyridines represent a class of fused heterocyclic compounds characterized by a furan ring annulated with a pyridine moiety. This fusion generates distinct isomeric forms dictated by bond connectivity: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,4-c]pyridine. Each isomer exhibits unique electronic distributions and steric profiles that profoundly influence drug-receptor interactions. Furo[2,3-b]pyridine, the most extensively studied isomer, positions the furan oxygen adjacent to the pyridine nitrogen, creating an electron-rich oxygen atom adjacent to an electron-deficient pyridinic nitrogen. This polarization facilitates hydrogen bonding with kinase hinge regions, as observed in epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) inhibitors [1] [10]. In contrast, furo[2,3-c]pyridine derivatives display reversed polarity, which has been exploited in antitubercular agents [6].

The synthetic accessibility of these isomers varies significantly. Furo[2,3-b]pyridines are commonly synthesized via:

  • Palladium-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines followed by electrophilic cyclization [1]
  • Nucleophilic aromatic substitution on 2-halopyridines using ethyl glycolate under basic conditions [9]
  • Pyridine N-oxide functionalization via C-H activation, enabling gram-scale production [10]

Table 1: Pharmacological Profiles of Key Furopyridine Isomers

IsomerRepresentative CompoundBioactivity TargetNotable Potency
Furo[2,3-b]pyridineEthyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/Cyclin A2IC₅₀ = 0.93 µM [5]
Furo[2,3-c]pyridine7-Methyl derivatives (PD series)EGFR mutants (L858R/T790M/C797S)IC₅₀ < 50 nM [3]
Furo[3,2-b]pyridine3-Bromo-2-nitro derivativeAntimicrobial leadNot quantified [1]

The strategic placement of halogen atoms (bromine, chlorine) at C3 or C5 positions enables further functionalization via cross-coupling reactions, while ester groups at C2 serve as precursors for carboxylic acid bioisosteres [10]. This versatility in synthetic modification allows medicinal chemists to tailor pharmacokinetic properties while maintaining target engagement.

Bioisosteric Rationale for Targeting Kinase Domains and GPCRs

Furopyridine scaffolds serve as privileged bioisosteres for azaindoles and benzofurans in kinase inhibitor design. Their effectiveness stems from three key molecular recognition features:

  • Bidentate Hinge Binding: The furo[2,3-b]pyridine core mimics adenine’s hydrogen-bonding pattern in ATP-binding pockets. The pyridinic nitrogen (N1) acts as hydrogen bond acceptor, while the C2-hydrogen serves as donor, enabling interactions with kinase hinge residues (e.g., Met793 and Ser797 in EGFR) [3] [10].
  • Dipole Alignment: The polarized furan-oxygen (electron donor) and pyridine-nitrogen (electron acceptor) create an optimal dipole moment complementary to the electrostatic environment of kinase active sites. This alignment enhances binding affinity over non-polar scaffolds [10].
  • Planarity and π-Stacking: The fused bicyclic system maintains planar geometry essential for π-stacking interactions with hydrophobic residues (e.g., Phe723 in EGFR’s P-loop) [3].

In CDK2 inhibition, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate achieves IC₅₀ = 0.93 µM by forming critical hydrogen bonds with Leu83 and Glu81 in the catalytic cleft, outperforming analogous benzofuran derivatives by 3-fold [5]. Similarly, furo[2,3-c]pyridine-based EGFR inhibitors (PD18, PD56) suppress triple-mutant L858R/T790M/C797S EGFR at nanomolar concentrations (IC₅₀ < 50 nM) by optimizing van der Waals contacts with Met793 while maintaining water-mediated hydrogen bonds [3] [4].

Table 2: Comparative Kinase Inhibition by Furopyridine Bioisosteres

Target KinaseFuropyridine InhibitorIC₅₀ / KᵢBenchmark InhibitorImprovement Factor
CDK2/Cyclin A2Compound 14 [5]0.93 µMRoscovitine2.4-fold
EGFR (triple mut)PD56 [3]<50 nMOsimertinib>5-fold
AKTTricyclic derivative [2]SubmicromolarMK-2206Comparable

For G protein-coupled receptors (GPCRs), furo[3,2-b]pyridines demonstrate enhanced selectivity profiles due to their reduced basicity compared to piperidine-containing drugs. The furan oxygen serves as hydrogen bond acceptor without the promiscuous cation-binding tendency of tertiary amines, potentially mitigating off-target effects at adrenergic and dopaminergic receptors [8].

Historical Development of Furopyridine Scaffolds in Drug Discovery

The medicinal exploration of furopyridines evolved through three distinct phases:

Phase 1: Early Exploration (1980s-2000s)Initial interest emerged with the discovery of furochinoline alkaloids in Rutaceae plants, though synthetic derivatives were rare. The first significant breakthrough came with L-754,394, an HIV protease inhibitor featuring furo[2,3-b]pyridine as P2 ligand. This compound demonstrated nanomolar enzyme inhibition but suffered from metabolic instability [10]. Early syntheses relied on stepwise approaches like Shiotani’s Knoevenagel condensation route to furo[2,3-c]pyridines, requiring 5-7 steps with <20% overall yields [1].

Phase 2: Methodological Advancements (2010-2018)Three synthetic revolutions enabled diverse derivatization:

  • Palladium-Catalyzed Annulations: Cailly’s method enabled one-pot assembly of ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyanopyridines and ethyl glycolate (yields >75%) [1]
  • Electrophilic Cyclizations: Yan’s iodine-mediated tandem cyclization of enaminones provided efficient C–C/C–N/C–O bond formation in a single step [1]
  • N-Oxide Functionalization: Direct C-H amination of pyridine N-oxides allowed gram-scale production of 3-aminofuro[2,3-b]pyridines [10]

These advances facilitated the discovery of antitubercular furo[2,3-b]pyridines active against multidrug-resistant Mycobacterium tuberculosis (MIC = 0.12 µg/mL) [6] and CDK2 inhibitors like ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate [5].

Phase 3: Target-Driven Design (2019-Present)Rational structure-based optimization produced:

  • EGFR Triple-Mutant Inhibitors: PD18 and PD56 with balanced wild-type/mutant inhibition (IC₅₀ 2-15 nM) through optimized acrylamide warheads targeting C797 [3] [4]
  • Antitrypanosomal Agents: Furo[2,3-c]pyridines with EC₅₀ < 1 µM against Trypanosoma cruzi by disrupting kinetoplastid membrane transporters [7]
  • Covalent Kinase Inhibitors: Electrophilic furopyridines targeting non-catalytic cysteines in Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible kinase (ITK) [10]

The integration of computational methods has accelerated this evolution. Molecular dynamics simulations exceeding 500 ns duration now elucidate residue-specific contributions to furopyridine-kinase binding, revealing that van der Waals interactions with Met793 dominate EGFR affinity (ΔG = -8.2 kcal/mol) [3] [4]. Quantitative structure-activity relationship models further correlate C3-substituent hydrophobicity with CDK2 inhibition (r² = 0.89) [5]. These advances establish furopyridines as versatile scaffolds capable of addressing emerging resistance mechanisms in precision oncology and infectious disease.

Properties

Product Name

Furopyridine derivative 1

IUPAC Name

N-[6-[2-chloro-4-(1,2,4-oxadiazol-3-yl)phenyl]-5-(4-chlorophenyl)-2-(2,2-dimethylpropanoyl)furo[2,3-b]pyridin-3-yl]-2-hydroxyacetamide

Molecular Formula

C28H22Cl2N4O5

Molecular Weight

565.4 g/mol

InChI

InChI=1S/C28H22Cl2N4O5/c1-28(2,3)25(37)24-23(32-21(36)12-35)19-11-18(14-4-7-16(29)8-5-14)22(33-27(19)39-24)17-9-6-15(10-20(17)30)26-31-13-38-34-26/h4-11,13,35H,12H2,1-3H3,(H,32,36)

InChI Key

SPKFHHXBXRKREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C2=CC(=C(N=C2O1)C3=C(C=C(C=C3)C4=NOC=N4)Cl)C5=CC=C(C=C5)Cl)NC(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.